molecular formula H6O9SU B1494095 dioxouranium(VI) sulfate trihydrate

dioxouranium(VI) sulfate trihydrate

Cat. No.: B1494095
M. Wt: 420.14 g/mol
InChI Key: SMQZEALANGSZEY-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dioxouranium(VI) sulfate trihydrate, with the chemical formula UO₂SO₄·3H₂O, is a hydrated uranyl sulfate compound notable for its role in nuclear fuel reprocessing and environmental uranium speciation . It exists as yellow-green crystals, soluble in water, and is structurally characterized by the uranyl ion (UO₂²⁺) coordinated to sulfate (SO₄²⁻) and water molecules. The trihydrate form is stabilized by hydrogen bonding between water molecules and sulfate groups, as inferred from thermogravimetric and crystallographic studies . Its formation constants and speciation in aqueous solutions, particularly in sulfate-rich environments, have been extensively studied to understand uranium mobility in natural and industrial systems .

Properties

Molecular Formula

H6O9SU

Molecular Weight

420.14 g/mol

IUPAC Name

dioxouranium(2+);sulfate;trihydrate

InChI

InChI=1S/H2O4S.3H2O.2O.U/c1-5(2,3)4;;;;;;/h(H2,1,2,3,4);3*1H2;;;/q;;;;;;+2/p-2

InChI Key

SMQZEALANGSZEY-UHFFFAOYSA-L

Canonical SMILES

O.O.O.[O-]S(=O)(=O)[O-].O=[U+2]=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Uranyl Sulfate Trihydrate vs. Uranyl Nitrate Hexahydrate

Property Dioxouranium(VI) Sulfate Trihydrate Uranyl Nitrate Hexahydrate
Molecular Weight (g/mol) 452.1 502.1
U–O Bond Length (Å) 1.78–1.82 1.76
log β (UO₂²⁺-L) 6.146 (SO₄²⁻) 3.636 (NO₃⁻)
Solubility in Water Moderate High
Primary Use Environmental speciation Nuclear precursor synthesis
References

Uranyl Oxalate Complexes

  • Speciation and Hydrolysis : In oxalate (C₂O₄²⁻) solutions, uranyl forms ternary hydrolyzed species like (UO₂)₂(OH)₂(C₂O₄)²⁻, which are absent in sulfate systems. These complexes exhibit lower stability constants (e.g., log β₂₂₋₂ = 3.529 for UO₂²⁺-ODA) compared to sulfate’s log β₂₂₋₁ = 8.966 .

Schiff Base and Azoester Complexes

  • Coordination Geometry : Schiff base ligands (e.g., o-hydroxy-1,2,4-triazine derivatives) form pentagonal-bipyramidal complexes with UO₂²⁺, contrasting with the octahedral geometry in sulfate trihydrate .
  • Electronic Properties : Azoester ligands induce distinct π→π* transitions, with energy values ranging from 402–487 nm, significantly red-shifted compared to sulfate’s absorption profiles .

Polymeric Dicarboxylato Uranyl Complexes

  • Molecular Weight and Conformation: Polymers like poly(3,3-dimethyl-pentanedionato)uranyl have molecular weights up to 1.8×10⁴ g/mol, far exceeding the monomeric trihydrate. These polymers adopt rigid-rod conformations, unlike the layered hydrogen-bonded structure of uranyl sulfate trihydrate .

Environmental and Industrial Relevance

  • Speciation in Natural Fluids : Uranyl sulfate dominates in sulfate-rich acidic waters (e.g., mine drainage), whereas nitrate and oxalate complexes prevail in neutral or organic-rich environments .

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